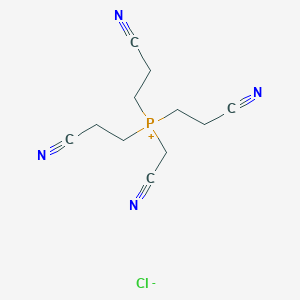
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three 2-cyanoethyl groups and one cyanomethyl group attached to a central phosphorus atom, with a chloride ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride typically involves the reaction of tris(2-cyanoethyl)phosphine with cyanomethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
P(CH2CH2CN)3+CH2ClCN→[P(CH2CH2CN)3(CH2CN)]Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of protein crosslinking and enzyme inhibition.
Medicine: Investigated for its potential antitumor activity and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride involves its ability to interact with various molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phosphonium center can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, proteins, and other biomolecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- Tris(2-cyanoethyl)phosphine
- Tris(cyanomethyl)phosphine
- Tris(2-cyanoethyl)(cyanomethyl)phosphonium bromide
Uniqueness
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is unique due to the combination of 2-cyanoethyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C11H14ClN4P |
|---|---|
分子量 |
268.68 g/mol |
IUPAC名 |
tris(2-cyanoethyl)-(cyanomethyl)phosphanium;chloride |
InChI |
InChI=1S/C11H14N4P.ClH/c12-4-1-8-16(11-7-15,9-2-5-13)10-3-6-14;/h1-3,8-11H2;1H/q+1;/p-1 |
InChIキー |
DJRFRABOUCSTPM-UHFFFAOYSA-M |
正規SMILES |
C(C[P+](CCC#N)(CCC#N)CC#N)C#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


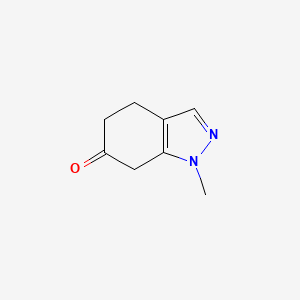


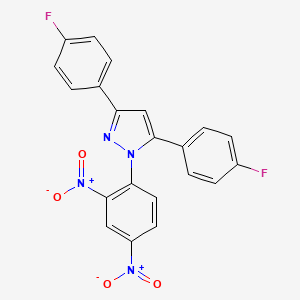
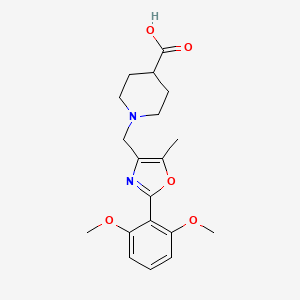
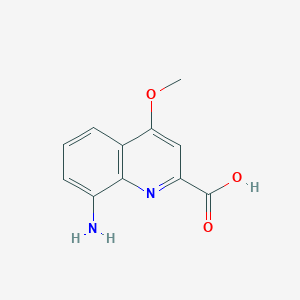
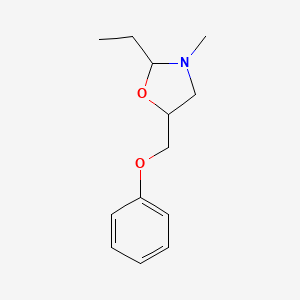
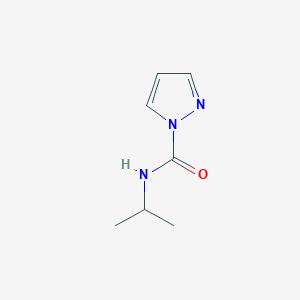
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B12854134.png)
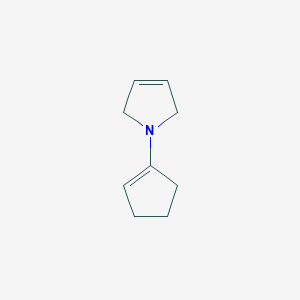
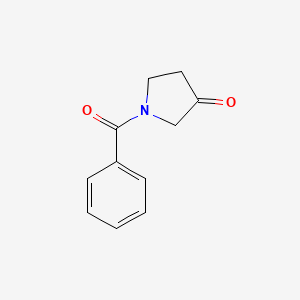
![tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12854145.png)
